Pseudoceratine A

Description

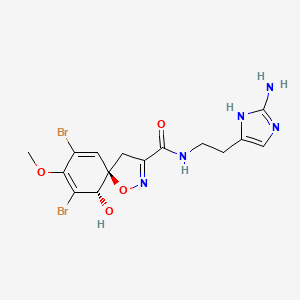

Structure

3D Structure

Properties

CAS No. |

344362-49-8 |

|---|---|

Molecular Formula |

C15H17Br2N5O4 |

Molecular Weight |

491.13 g/mol |

IUPAC Name |

(5R,6S)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C15H17Br2N5O4/c1-25-11-8(16)4-15(12(23)10(11)17)5-9(22-26-15)13(24)19-3-2-7-6-20-14(18)21-7/h4,6,12,23H,2-3,5H2,1H3,(H,19,24)(H3,18,20,21)/t12-,15+/m1/s1 |

InChI Key |

NBOVGEUANNHLCZ-DOMZBBRYSA-N |

Isomeric SMILES |

COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br |

Origin of Product |

United States |

Isolation and Purification Methodologies for Pseudoceratine a

Liquid-Liquid Extraction Techniques for Crude Material

The crude extract is then partitioned between water and an organic solvent, such as n-butanol (n-BuOH) or CH₂Cl₂. d-nb.infoird.fr This partitioning separates compounds based on their polarity. The bromotyrosine alkaloids, including Pseudoceratine A, tend to partition into the organic phase, thus achieving a preliminary separation from highly polar and non-polar compounds. For instance, in the isolation of related compounds from the sponge Aplysinella rhax, the extract was partitioned between water and dichloromethane (B109758). d-nb.info

Solid-Phase Extraction Approaches

Solid-phase extraction (SPE) is a more refined technique for the fractionation of crude extracts and is often employed after initial liquid-liquid partitioning. beilstein-journals.org SPE utilizes a solid sorbent, typically packed in a cartridge, to selectively adsorb and elute compounds. beilstein-journals.org For the purification of bromotyrosine alkaloids, reversed-phase (RP) SPE with C18-bonded silica (B1680970) is frequently used. mdpi.commdpi.com

In a typical workflow, the organic extract from the LLE step is loaded onto a pre-conditioned C18 SPE cartridge. A stepwise elution with solvents of increasing polarity (e.g., a gradient of water to methanol) allows for the separation of the extract into several fractions with varying polarities. mdpi.com This method was successfully used in the fractionation of the butanolic extract of the sponge Suberea clavata, which contains compounds structurally related to this compound. mdpi.com This step is effective in removing salts and other impurities that might interfere with subsequent chromatographic steps. mdpi.com

Advanced Extraction Technologies for Natural Products

While traditional solvent extraction methods are prevalent, advanced extraction technologies offer improvements in efficiency and reduced solvent consumption. uhplcs.com These methods, while not yet widely reported specifically for this compound, are increasingly applied to marine natural products. uhplcs.comscispace.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. uhplcs.com

Ultrasound-Assisted Extraction (UAE): High-frequency ultrasound is used to disrupt cell walls, enhancing solvent penetration and extraction efficiency. uhplcs.com

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, often carbon dioxide, as the extraction solvent, offering a green alternative to organic solvents. uhplcs.com

These advanced techniques hold promise for improving the initial extraction of bromotyrosine alkaloids from their marine sources.

Chromatographic Purification Techniques for this compound Enrichment

Following initial extraction and fractionation, a series of chromatographic techniques are employed to isolate this compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound and its analogues. peptide.comnih.gov Reversed-phase HPLC is the most common mode used for these compounds, separating them based on their hydrophobicity. acs.org

The development of a purification method often begins at the analytical scale to optimize the separation conditions. acs.org Once an effective separation is achieved, the method is scaled up to semi-preparative or preparative HPLC to isolate larger quantities of the target compound. acs.org

In the isolation of bromotyrosine alkaloids from Pseudoceratina and related sponges, semi-preparative reversed-phase HPLC is a key step. uhplcs.comnih.gov C18 columns are most commonly used, with a mobile phase consisting of a gradient of water and acetonitrile (B52724) (CH₃CN), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. uhplcs.com For example, the purification of aplyzanzine B, a related bromotyrosine alkaloid, was achieved using a C18 semi-preparative column with a water/acetonitrile gradient containing 0.04% TFA.

The following interactive table summarizes typical HPLC conditions used in the purification of bromotyrosine alkaloids, which are applicable to this compound.

| Parameter | Analytical HPLC | Semi-Preparative HPLC |

| Column | C18, 4.6 mm x 250 mm, 5 µm | C18, 7.8 mm x 250 mm, 5 µm or 10 mm x 250 mm, 5 µm |

| Mobile Phase | Gradient of H₂O and CH₃CN with 0.1% TFA | Gradient of H₂O and CH₃CN with 0.1% TFA or Formic Acid |

| Flow Rate | ~1.0 mL/min | 3-5 mL/min |

| Detection | Photodiode Array (PDA) or UV | Photodiode Array (PDA) or UV |

| Injection Volume | 5-20 µL | 100-500 µL or higher |

This table represents a compilation of typical parameters from multiple sources. uhplcs.comnih.gov

The fractions collected from the semi-preparative HPLC are then analyzed for purity, often using analytical HPLC, and those containing the pure compound are combined and the solvent removed to yield the purified this compound. acs.org

Non-Chromatographic Separation and Refinement Methods

These methods are often used for initial sample cleanup or final purification and rely on bulk properties of the compound.

Crystallization is a powerful technique used to purify solid compounds. orgchemboulder.com The principle is based on differences in solubility; a compound is typically more soluble in a hot solvent than in a cold one. orgchemboulder.com To perform a crystallization, an impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. orgchemboulder.com As this solution is allowed to cool slowly, the solubility of the target compound decreases, and it begins to form a crystal lattice. mt.com Impurities are typically excluded from this growing crystal structure because their different molecular geometry does not fit well into the lattice, thus remaining in the solvent. orgchemboulder.commt.com The pure crystals can then be collected by filtration. Techniques such as slow evaporation or vapor diffusion, where a precipitant solvent slowly diffuses into the compound solution, can also be employed to produce high-quality crystals suitable for analysis. americanpeptidesociety.org

Acid-base extraction is a type of liquid-liquid extraction that separates compounds based on their acidic or basic properties. wikipedia.org This method is particularly effective for isolating alkaloids, which are organic bases, from neutral or acidic compounds in a crude extract. youtube.com

The process for an alkaloid like this compound would involve the following steps:

The crude extract is dissolved in a water-immiscible organic solvent (e.g., dichloromethane). magritek.com

This organic solution is then washed with an aqueous acid solution (e.g., dilute hydrochloric acid). wikipedia.orgyoutube.com

The basic alkaloid reacts with the acid to form a water-soluble salt. libretexts.org This ionic salt partitions into the aqueous layer.

Neutral and acidic compounds remain in the organic layer. libretexts.org

The aqueous and organic layers are separated. magritek.com

The aqueous layer, now containing the protonated alkaloid, is collected and the pH is raised by adding a base (e.g., sodium hydroxide). This neutralizes the salt, regenerating the neutral, water-insoluble alkaloid, which typically precipitates out of the solution. youtube.commagritek.com

The purified alkaloid can then be recovered by filtration or by extraction back into a fresh organic solvent. youtube.com

This technique relies on the ability to change the charge state, and therefore the solubility, of a compound by manipulating the pH of the solution. americanpeptidesociety.org

Structural Elucidation of Pseudoceratine a

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides the fundamental data needed to map a molecule's structure. scribd.com For Pseudoceratine A, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been the principal tools employed in its structural characterization. rsc.orgslideshare.nethmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. slideshare.net By analyzing the behavior of atomic nuclei in a magnetic field, chemists can deduce the types of atoms present, their connectivity, and their spatial relationships. wisc.edu

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial glimpses into a molecule's composition.

The ¹H NMR spectrum of a related compound, pseudoceratonic acid, revealed three key singlet signals. researchgate.net These signals, appearing at δH 2.23, 2.91, and 1.41, corresponded to a methyl group (CH₃), a methylene (B1212753) group (CH₂), and two equivalent methyl groups, respectively. researchgate.net The integration of these peaks indicated a ratio of 3:2:6 protons for these groups. researchgate.net

The ¹³C NMR spectrum provides information on the carbon backbone. For pseudoceratonic acid, signals at δC 31.0, 50.7, and 26.0 were assigned to the methyl carbon, methylene carbon, and the two equivalent methyl carbons, respectively. researchgate.net Additionally, quaternary carbon signals at δC 209.3 and 53.4 were identified, corresponding to a ketone carbonyl group and a carbon atom attached to a nitrogen atom. researchgate.net

¹H NMR Data for a Related Compound (pseudoceratonic acid in CD₃OD)

| Chemical Shift (δH) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.23 | s | 3H | H₃-1 |

| 2.91 | s | 2H | H₂-3 |

¹³C NMR Data for a Related Compound (pseudoceratonic acid in CD₃OD)

| Chemical Shift (δC) | Carbon Type | Assignment |

|---|---|---|

| 31.0 | CH₃ | C-1 |

| 209.3 | C | C-2 |

| 50.7 | CH₂ | C-3 |

| 53.4 | C | C-4 |

Data sourced from a study on pseudoceratonic acid, a closely related compound. researchgate.net

While 1D NMR provides a list of ingredients, 2D NMR techniques reveal the recipe—how these atoms are connected. slideshare.netresearchgate.netucsb.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It helps to establish proton-proton connectivity within a spin system. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals directly to the carbons they are attached to. sdsu.edu In the analysis of pseudoceratonic acid, HSQC was used to link the proton signals at δH 2.23, 2.91, and 1.41 to their corresponding carbon signals at δC 31.0, 50.7, and 26.0. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu For pseudoceratonic acid, HMBC correlations were crucial in establishing the core structure. For instance, correlations from the protons at H₂-3 to the ketone carbon (C-2) and the quaternary carbon (C-4) helped to place these groups. researchgate.net Further correlations from the methyl protons (H₃-1) to C-2 and from the gem-dimethyl protons (H₃-5/H₃-6) to C-4 solidified these connections. researchgate.net ¹H-¹⁵N HMBC experiments can also provide direct evidence for nitrogen connectivity. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals which protons are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is vital for determining the stereochemistry and three-dimensional shape of the molecule. slideshare.net

A thorough analysis of all NMR data is required to build a complete molecular picture.

Chemical Shifts (δ) : The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus. wisc.edu Downfield shifts (higher ppm values) suggest the presence of nearby electron-withdrawing groups. researchgate.net

Coupling Constants (J) : The splitting of a signal into a multiplet is due to the influence of neighboring protons. The magnitude of this splitting, the coupling constant, provides information about the dihedral angle between the coupled protons, which is essential for determining stereochemistry. slideshare.net

Integration : The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative count of the protons in different environments. wisc.edu

By integrating all this information, from the basic 1D spectra to the intricate network of correlations in the 2D spectra, the complete planar structure and relative stereochemistry of this compound can be elucidated.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.orgopotek.com It is an indispensable tool for determining the molecular weight and elemental composition of a compound. intertek.comscribd.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. bioanalysis-zone.comresearchgate.net This high precision allows for the unambiguous determination of a molecule's elemental formula. measurlabs.com By distinguishing between molecules with the same nominal mass but different elemental compositions, HRMS provides a crucial piece of the structural puzzle. bioanalysis-zone.com The fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure. wikipedia.org

Fragmentation Pattern Analysis for Structural Subunits

Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule by analyzing the mass-to-charge ratio of its ions. msu.edunih.gov In the structural elucidation of this compound, fragmentation pattern analysis was a critical step in identifying its constituent structural subunits. When a molecule is introduced into a mass spectrometer, it is ionized, often by electron impact, which can cause the resulting molecular ion to be energetically unstable. unipd.ituobabylon.edu.iq This instability leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral radicals. unipd.it The pattern of these fragments provides a molecular fingerprint that can be pieced together to deduce the original structure. anton-paar.comlibretexts.org

The analysis typically begins with the identification of the molecular ion peak (M+), which gives the molecular weight of the compound. pressbooks.pub Subsequent fragment ions are then analyzed. The fragmentation process can occur through several pathways, including sigma bond cleavage and rearrangement reactions. uobabylon.edu.iq For instance, the presence of heteroatoms like nitrogen or oxygen can significantly influence the fragmentation pattern due to the localization of the radical cation on these atoms. nist.gov By carefully examining the mass differences between the fragment ions, chemists can identify the loss of specific functional groups or structural motifs. This systematic analysis of the fragmentation data allows for the reconstruction of the molecule's structural components. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.govrsc.org This method is based on the principle that covalent bonds in a molecule are not static but are constantly vibrating, either by stretching or bending. nih.gov When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. pressbooks.pubtechnologynetworks.com An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (or wavenumber, typically in cm⁻¹). nih.gov

The IR spectrum is divided into different regions, with specific ranges corresponding to particular types of bonds. wikipedia.org For example, the region from 4000 to 2500 cm⁻¹ is characteristic of single bonds to hydrogen, such as O-H, N-H, and C-H stretching vibrations. wikipedia.org The triple bond region is found between 2500 and 2000 cm⁻¹, while the double bond region, which includes C=O, C=N, and C=C bonds, is located between 2000 and 1500 cm⁻¹. wikipedia.org The area below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule. wikipedia.org

For this compound, the IR spectrum would have been carefully analyzed to identify characteristic absorption bands. For instance, a broad absorption in the 3300-3500 cm⁻¹ range would suggest the presence of an alcohol (O-H) or amine (N-H) group. A strong, sharp peak around 1700 cm⁻¹ would indicate a carbonyl (C=O) group, a common feature in many natural products. uobabylon.edu.iq The precise position of these peaks provides further clues about the molecular environment of the functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic structure of a molecule, particularly the presence of chromophores. msu.edumasterorganicchemistry.comwikipedia.org A chromophore is a part of a molecule that absorbs light in the UV-Vis region of the electromagnetic spectrum (approximately 200-800 nm). msu.edu This absorption of energy excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu

The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a particular chromophore. The presence of conjugated systems, where multiple double or triple bonds are connected by single bonds, significantly influences the UV-Vis spectrum. As the extent of conjugation increases, the energy required for electronic transitions decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift). msu.edulibretexts.org

In the analysis of this compound, its UV-Vis spectrum would have been recorded to identify any chromophoric systems. For example, the presence of conjugated double bonds or aromatic rings would give rise to characteristic absorption bands. The position and intensity of these bands would provide valuable information about the nature and extent of the conjugated system within the molecule, which is a crucial piece of the structural puzzle. libretexts.org

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govuni-duesseldorf.de This method is often considered the gold standard for structural elucidation as it can provide an unambiguous determination of a molecule's complete structure, including the absolute configuration of its stereocenters. unchainedlabs.comiflora.cn

For this compound, obtaining a suitable crystal would have been a critical and often challenging step. Once a diffraction pattern was obtained, sophisticated computer software would be used to solve the crystal structure. The resulting three-dimensional model would not only reveal the connectivity of all the atoms but also their precise stereochemical relationships, thus establishing the absolute configuration of the molecule. pharmtech.com

Chemical Degradation and Derivatization Studies for Structural Confirmation

Chemical degradation and derivatization are classical methods used to confirm and corroborate structural information obtained from spectroscopic techniques. ijpsjournal.com These methods involve subjecting the molecule to specific chemical reactions to break it down into smaller, more easily identifiable fragments or to convert it into a derivative with known properties. biomedres.ussapub.org

Forced degradation studies involve exposing the compound to stress conditions such as heat, light, acid, base, or oxidizing agents to induce degradation. chemistryviews.orgmdpi.com The resulting degradation products are then isolated and their structures are determined, providing clues about the original molecule's structure and its labile points. biomedres.us This information is particularly valuable for understanding the stability of the compound. chemistryviews.org

Derivatization, on the other hand, involves chemically modifying the molecule to enhance its analytical properties or to confirm the presence of specific functional groups. For example, a carboxylic acid can be converted to its methyl ester, which may be more volatile and easier to analyze by gas chromatography-mass spectrometry. The change in the spectroscopic properties of the molecule after derivatization provides strong evidence for the presence and reactivity of the targeted functional group. In the case of this compound, a series of controlled degradation and derivatization reactions would have been performed to confirm the proposed structure and to provide additional evidence for the connectivity and stereochemistry of its various subunits.

Computational Methods in Support of Structural Elucidation (e.g., DFT Calculations of Spectroscopic Parameters)

In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), play a crucial supportive role. wikipedia.org DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org It can be used to calculate various molecular properties, including geometries, energies, and spectroscopic parameters, with a high degree of accuracy.

One of the key applications of DFT in structural elucidation is the prediction of spectroscopic data. For example, DFT calculations can be used to predict the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions of a proposed structure. These calculated spectra can then be compared with the experimentally obtained spectra. A good correlation between the calculated and experimental data provides strong support for the proposed structure.

Furthermore, DFT calculations can be invaluable in distinguishing between possible stereoisomers. By calculating the energies of different diastereomers or the chiroptical properties (like electronic circular dichroism) of enantiomers, it is often possible to determine the most likely stereochemistry of the natural product. For this compound, DFT calculations would have been employed to validate the proposed structure by demonstrating a strong agreement between its predicted and measured spectroscopic properties, thereby increasing the confidence in the final structural assignment. pressbooks.pub

Biosynthetic Pathway Investigations of Pseudoceratine a

Identification of Biosynthetic Precursors and Intermediates

There is no published research identifying the specific precursor molecules or intermediate compounds that lead to the formation of Pseudoceratine A.

Enzymatic Transformations and Reaction Mechanisms in this compound Biosynthesis

Detailed information on the enzymes, such as oxidases, reductases, or ligases, involved in the biosynthesis of this compound is not available. Consequently, their characterization, substrate specificity, and enzyme kinetics have not been reported.

Genetic and Genomic Approaches to Pathway Elucidation

There are no reports on the identification or analysis of a biosynthetic gene cluster specifically responsible for the production of this compound. Homology-based gene discovery and functional annotation for this particular pathway have not been described in the scientific literature.

In Vitro Reconstitution of this compound Biosynthetic Steps

Information regarding the in vitro reconstitution of any biosynthetic steps for this compound is not available in the public domain. This technique, which involves the isolation and combination of specific enzymes and substrates in a controlled laboratory setting to replicate natural product formation, has not been described in the context of this compound. As a result, there is no data on the specific enzymes, substrates, or reaction mechanisms that would be involved in the step-by-step assembly of the this compound molecule.

Heterologous Expression Systems for Pathway Characterization and Optimization

There are no published reports on the use of heterologous expression systems to characterize or optimize the biosynthetic pathway of this compound. This approach, where the genetic instructions for a biosynthetic pathway from one organism are transferred into a more easily manipulated host organism, has not been documented for this marine metabolite. Therefore, details concerning suitable heterologous hosts, the expression of putative biosynthetic genes, or the engineered production of this compound or its precursors are currently absent from the scientific record.

Chemical Synthesis Strategies for Pseudoceratine a and Analogues

Total Synthesis Approaches to the Pseudoceratine A Core Structure

The total synthesis of this compound, an achiral molecule, primarily revolves around the efficient construction of its constituent parts: the di-brominated pyrrole (B145914) rings and the central spermidine chain, followed by their assembly.

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of this compound (1) identifies the two amide bonds as key strategic points for disconnection. This approach simplifies the molecule into three primary building blocks: two molecules of a 4,5-dibromopyrrole-2-carboxylic acid derivative and one molecule of the polyamine spermidine.

Stereocontrol and Stereoselective Synthetic Methodologies

This compound is an achiral molecule, meaning it does not have any stereocenters and is superimposable on its mirror image. Consequently, strategies for stereocontrol and the application of stereoselective synthetic methodologies are not required for the synthesis of the natural product itself. The synthetic challenge lies in the regioselective construction and functionalization of the pyrrole rings and the efficient formation of the amide bonds, rather than the control of stereochemistry.

Application of Modern Synthetic Reactions (e.g., C–H Functionalization)

While classical methods have been effective, modern synthetic reactions offer more direct and efficient pathways to the key pyrrole intermediates required for this compound synthesis. Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for the direct arylation and alkenylation of pyrrole rings. acs.orgnih.govrsc.org

For instance, rhodium-catalyzed C–H activation can be employed for the selective introduction of functional groups onto the pyrrole scaffold, potentially streamlining the synthesis of the halogenated pyrrole precursors. acs.orgnih.gov Although direct C–H halogenation is common, C–H functionalization logic could provide alternative routes to construct the core pyrrole structure or to introduce other functionalities in analogue synthesis. This approach avoids the need for pre-functionalized starting materials, reduces the number of synthetic steps, and improves atom economy. For example, C–H activation strategies have been successfully used to synthesize various functionalized pyrroles and related marine alkaloids, demonstrating the potential of this methodology in the broader context of bromopyrrole alkaloid synthesis. acs.orgnih.gov

Semi-Synthesis and Modular Synthesis for Structural Diversification

A highly efficient and divergent modular synthesis has been developed, enabling the creation of a large library of this compound analogues from common precursors. mdpi.comresearchgate.net This strategy is ideal for exploring the structure-activity relationships of this class of compounds.

The core of this approach is the base-mediated coupling of activated pyrrole units with a diverse range of polyamines. mdpi.com The key pyrrole building block, 2-trichloroacetyl pyrrole, can be selectively halogenated to produce mono- and di-halogenated derivatives. nih.gov These activated and functionalized pyrroles are then coupled with various commercially available or synthesized polyamines of different lengths, symmetries, and functionalities. This divergent method allows for rapid structural diversification at both the pyrrole head groups and the central polyamine chain from a small number of shared intermediates. mdpi.com

Design and Synthesis of this compound Analogues and Derivatives

The modular synthesis strategy has been extensively used to design and synthesize a wide array of analogues to probe the structural requirements for biological activity.

Rational Design of Structural Modifications (e.g., Halogenation, Polyamine Chain Modifications)

Systematic modifications have been introduced to the this compound structure to establish a comprehensive SAR. researchgate.netnih.gov These modifications primarily target two areas: the halogenation pattern on the pyrrole rings and the nature of the polyamine linker.

Halogenation: Analogues have been synthesized with varying degrees and types of halogenation on the pyrrole rings. Studies have shown that di-halogenation, particularly with bromine, is a critical feature for potent antibacterial activity. nih.gov Chlorine atoms are also effective, though often less so than bromine. The synthesis of these analogues involves the coupling of specifically mono- or di-halogenated 2-trichloroacetyl pyrroles with the desired polyamine. mdpi.comnih.gov

Polyamine Chain Modifications: The length, symmetry, and number of secondary amines in the polyamine chain have been systematically varied. A wide range of polyamines, from simple diamines like putrescine to longer and more complex structures like spermine, have been incorporated. nih.gov Research indicates that longer polyamine chains and the presence of one or more secondary amine groups generally lead to enhanced biological activity. nih.gov These analogues are synthesized by coupling the standard halogenated pyrrole precursors with the corresponding modified polyamine. mdpi.com

Combinatorial Chemistry and Library Synthesis Approaches

While specific reports detailing the combinatorial synthesis of a library dedicated exclusively to this compound are not extensively documented in scientific literature, the principles of combinatorial chemistry offer a powerful paradigm for the systematic exploration of its chemical space. The structural complexity and biological relevance of this compound, a marine bromotyrosine alkaloid, make it an ideal candidate for the application of library synthesis strategies to generate analogues for structure-activity relationship (SAR) studies and drug discovery efforts. rsc.orgrsc.org

Drawing parallels from established methodologies for the combinatorial synthesis of other natural product analogues, particularly marine alkaloids and heterocyclic compounds, a hypothetical strategy for a this compound library can be devised. scielo.bredelris.comnih.gov Such strategies generally fall into two main categories: solid-phase synthesis and solution-phase parallel synthesis.

Hypothetical Solid-Phase Synthesis Strategy

Solid-phase synthesis offers significant advantages for library construction, including the simplification of purification procedures and the potential for automation. A plausible solid-phase approach to a this compound analogue library would involve anchoring a key building block to a resin and sequentially adding other components.

Key Diversification Points: The structure of this compound presents several points for diversification:

The Bromotyrosine Moiety (R¹): The number and position of bromine atoms on the phenolic ring can be varied. Additionally, other halogen or electron-withdrawing groups could be introduced.

The Amidine Group (R²): The terminal amine of the 2-aminoimidazole ring can be acylated or alkylated with a variety of substituents.

The Spermine Tail (R³): The polyamine chain offers multiple sites for modification, including varying its length or introducing different amine functionalities.

A proposed solid-phase synthesis could commence with the immobilization of a protected bromotyrosine derivative onto a suitable resin. Subsequent steps would involve the construction of the 2-aminoimidazole ring, followed by the stepwise assembly of the polyamine tail. In the final steps, the terminal amine could be derivatized, and the analogue cleaved from the resin.

Table 1: Potential Building Blocks for a this compound Focused Library

| Diversification Point | Building Block Class | Examples |

|---|---|---|

| R¹ (Tyrosine Analogue) | Substituted Tyrosines | 3,5-dibromotyrosine, 3-bromotyrosine, 3,5-dichlorotyrosine, 3-iodotyrosine |

| R² (Acylating/Alkylating Agents) | Acyl Chlorides, Carboxylic Acids, Alkyl Halides | Acetyl chloride, Benzoyl chloride, Propionic acid, Benzyl bromide |

| R³ (Polyamine Variants) | Diamines, Triamines | Putrescine, Spermidine, Norspermidine |

Solution-Phase Parallel Synthesis

Alternatively, solution-phase parallel synthesis can be employed, which is often advantageous for smaller, more focused libraries and can facilitate scaling up the synthesis of active compounds. bioduro.com This approach would involve the synthesis of a common intermediate, which is then distributed into an array of reaction vessels. In each vessel, a different building block would be introduced to generate a unique analogue.

For a this compound library, a key intermediate could be a precursor containing the bromotyrosine and 2-aminoimidazole core. This intermediate could then be reacted in parallel with a variety of polyamine building blocks to generate a library of analogues with diverse polyamine tails.

Table 2: Representative Structures in a Hypothetical this compound Analogue Library

| Analogue ID | R¹ Substituent | R² Substituent | R³ Polyamine Chain |

|---|---|---|---|

| PSA-001 | 3,5-Dibromo | H | Spermine |

| PSA-002 | 3-Bromo | H | Spermine |

| PSA-003 | 3,5-Dibromo | Acetyl | Spermine |

| PSA-004 | 3,5-Dibromo | H | Spermidine |

| PSA-005 | 3,5-Dichloro | H | Spermine |

Diversity-Oriented Synthesis

A more advanced approach would be diversity-oriented synthesis (DOS), which aims to create a library of structurally diverse and complex molecules from a common starting material. mskcc.org A DOS strategy for this compound analogues could involve the use of key cycloaddition or multicomponent reactions to rapidly assemble the core scaffold, with diversity being introduced through the choice of reaction components. researchgate.net This would allow for the exploration of a broader range of chemical space around the this compound scaffold.

By employing these combinatorial and library synthesis strategies, a multitude of this compound analogues could be efficiently synthesized and screened for biological activity, accelerating the discovery of new therapeutic leads.

Biological Activity and Mechanistic Studies of Pseudoceratine a and Analogues

Antifouling Activity Investigations of Pseudoceratine A

This compound, a marine natural product, has been the subject of investigations into its potential as an antifouling agent. researchgate.net This is due to the ability of many marine organisms, like sponges, to produce secondary metabolites that deter the settlement of other organisms on their surfaces. vliz.be

Inhibition of Larval Settlement and Metamorphosis in Marine Organisms (e.g., Barnacle Models)

Research has demonstrated that this compound inhibits both the larval settlement and metamorphosis of the barnacle Balanus amphitrite. researchgate.netdoi.org Barnacles are common fouling organisms, and their life cycle includes a free-swimming larval stage that must settle and undergo metamorphosis to reach the adult stage. The ability of this compound to disrupt this process highlights its potential as a non-toxic antifouling compound. researchgate.net The search for such compounds is driven by the need for alternatives to heavy metal-based antifouling paints. vliz.be

Exploration of Biological Targets and Signaling Pathways Involved in Antifouling

The precise mechanisms by which this compound exerts its antifouling effects are an area of ongoing research. nih.gov Generally, antifouling compounds can act through various pathways, including the inhibition of ion channels, disruption of quorum sensing, blocking of neurotransmission, or interference with the production or release of adhesives. nih.gov For some compounds, specific molecular targets have been identified, such as acetylcholine (B1216132) esterase (AChE), which is crucial for neural signaling during barnacle cyprid settlement, and phenoloxidase, an enzyme necessary for the production of byssus threads in mussels. nih.gov

One of the key strategies employed by marine organisms to prevent biofouling is to inhibit the initial formation of bacterial biofilms, which facilitates the attachment of other, larger organisms. nih.gov Some bromotyrosine derivatives, a class of compounds to which this compound belongs, are known to exhibit antifouling and quorum sensing inhibitory (QSi) properties. nih.gov Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression, including those involved in biofilm formation. mdpi.com By interfering with these signaling pathways, compounds can prevent the establishment of the initial bacterial layer, thus hindering the entire fouling process. nih.govnih.gov

Antibacterial Activity Assessments of this compound and its Analogues

This compound and its synthetic analogues have demonstrated notable antibacterial properties. mdpi.comresearchgate.net This activity is a key aspect of its potential as a lead compound for the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance. researchgate.netnih.gov

In Vitro Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Listeria monocytogenes)

Studies have consistently shown that this compound and its analogues are generally more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.comresearchgate.netnih.gov In vitro assessments against Staphylococcus aureus have been a key benchmark in this research. mdpi.comresearchgate.net For instance, the natural product pseudoceratidine, a related compound, exhibited a minimal inhibitory concentration (MIC) of 64 µM against S. aureus. mdpi.com Several synthetic analogues have been developed that show comparable or even superior activity. mdpi.comresearchgate.net

The structure-activity relationship (SAR) studies of these analogues have revealed that certain structural features are critical for potent antibacterial activity. These include the presence of two pyrrole (B145914) units and one or more secondary amines in the linear chain connecting them. mdpi.com Longer carbon chains between the pyrrole units have also been associated with improved activity, potentially by enhancing the molecule's ability to penetrate the bacterial cell membrane. mdpi.com Dihalogenation, particularly with bromine or chlorine, on the pyrrole rings is another feature that contributes to potent antibacterial effects. mdpi.comnih.gov

**Table 1: Antibacterial Activity of Pseudoceratidine and Selected Analogues against *Staphylococcus aureus***

| Compound | MIC (µM) |

|---|---|

| Pseudoceratidine | 64 |

| Analogue 16c | Not specified for S. aureus |

Data sourced from research on pseudoceratidine, a closely related compound. mdpi.com

In Vitro Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

While generally less potent against Gram-negative bacteria, this compound and its analogues do exhibit some activity against strains like Escherichia coli. mdpi.comresearchgate.net The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents a significant barrier to many antibacterial agents, which may explain the observed difference in efficacy. frontiersin.orgnih.gov

For example, pseudoceratidine showed a minimal inhibitory concentration (MIC) of 128 µM against E. coli. mdpi.com Notably, some synthetic analogues have been found to have equivalent or even slightly better activity against Gram-negative bacteria compared to the natural product. mdpi.com For example, analogue 16c displayed activity equivalent to that of pseudoceratidine against E. coli. mdpi.com This suggests that targeted structural modifications could enhance the efficacy of this class of compounds against Gram-negative pathogens. mdpi.com

**Table 2: Antibacterial Activity of Pseudoceratidine and Analogue 16c against *Escherichia coli***

| Compound | MIC (µM) |

|---|---|

| Pseudoceratidine | 128 |

| Analogue 16c | 128 |

Data sourced from research on pseudoceratidine, a closely related compound. mdpi.com

Mechanisms of Antibacterial Action (e.g., Membrane Potential Disruption, Quorum Sensing Inhibition)

The antibacterial mechanisms of this compound and its analogues are multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. frontiersin.org The lipophilic nature of these compounds, particularly those with longer carbon chains, may facilitate their insertion into the lipid bilayer, leading to increased permeability and disruption of the membrane potential. mdpi.comnih.gov This loss of membrane integrity can cause the leakage of essential intracellular components and ultimately lead to cell death. scielo.br

Another significant mechanism is the inhibition of quorum sensing (QS). nih.govnih.gov QS is a critical communication system for many bacteria, including pathogens like Pseudomonas aeruginosa, allowing them to coordinate the expression of virulence factors and form biofilms in a population-density-dependent manner. mdpi.comnih.gov By interfering with QS signaling, compounds can effectively "disarm" bacteria, reducing their pathogenicity without directly killing them. mdpi.com This anti-virulence approach is a promising strategy to combat bacterial infections while potentially slowing the development of resistance. mdpi.com Some bromotyrosine derivatives have been shown to inhibit QS in Vibrio harveyi, suggesting that this may be a common mode of action for this class of marine natural products. nih.gov

Structure-Activity Relationship (SAR) Studies for Antibacterial Potency

The marine alkaloid this compound, originally isolated from the marine sponge Pseudoceratina purpurea, has demonstrated notable biological activities, including antibacterial effects. mdpi.com To explore and enhance its therapeutic potential, extensive structure-activity relationship (SAR) studies have been conducted by synthesizing and evaluating a wide array of analogues. mdpi.commdpi.com These investigations aim to identify the key structural features of the molecule responsible for its antibacterial potency. gardp.orgmdpi.com

A significant study involved the synthesis of 65 analogues of this compound, systematically modifying different parts of the molecule. mdpi.comnih.gov The structural aspects investigated included the type and number of halogen atoms on the pyrrole ring, the length and symmetry of the polyamine chain, the number of secondary amine groups, and the presence of a second pyrrolic unit. researchgate.net The antibacterial activity of these analogues was then assessed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov

The results of these SAR studies revealed several critical determinants for potent antibacterial activity:

Halogenation: Di-halogenation of the pyrrole ring was found to be crucial. While bromine is the preferred halogen, chlorine is also effective. mdpi.comnih.gov

Pyrrole Units: The presence of two pyrrolic units in the structure significantly contributes to antibacterial potency. mdpi.comnih.gov

Polyamine Chain: The polyamine chain connecting the pyrrole units plays a vital role. Specifically, the presence of one or more secondary amines within this chain is important. mdpi.comnih.gov Furthermore, analogues with longer carbon chains generally exhibited enhanced activity, which may be attributed to more effective penetration of the bacterial cell membrane. mdpi.com

Antifungal Activity Evaluations (In Vitro)

This compound has been investigated for its potential as an antifungal agent. mdpi.com In vitro studies are essential for determining the efficacy of a compound against various fungal pathogens. researchgate.net

Initial screenings of this compound have demonstrated its activity against the opportunistic fungal pathogen Candida albicans. mdpi.com This yeast is a common cause of candidiasis, particularly in immunocompromised individuals. scielo.brnih.gov The antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. researchgate.net For this compound, the reported MIC against Candida albicans is 32 µg/mL. mdpi.com This level of activity suggests that this compound could serve as a lead compound for the development of new antifungal therapies. Further studies with a broader range of fungal species and clinical isolates are warranted to fully characterize its antifungal spectrum. scielo.brnih.gov

Antimalarial Activity Assessments (In Vitro)

The search for new antimalarial drugs is a global health priority due to the emergence and spread of drug-resistant strains of the malaria parasite. nih.govfrontiersin.org Natural products, including marine alkaloids like this compound, represent a promising source of novel antimalarial agents. mdpi.com

In vitro assays are a primary method for screening compounds for antimalarial activity. frontiersin.orgscielo.br These tests typically involve culturing the most virulent human malaria parasite, Plasmodium falciparum, in the presence of the test compound and measuring the inhibition of parasite growth. scielo.brplos.org this compound has been evaluated for its in vitro activity against P. falciparum. mdpi.com While specific IC₅₀ values (the concentration required to inhibit 50% of parasite growth) from the initial screenings of this compound are noted as part of its potent biological profile, detailed data from these specific antimalarial assays are part of the broader characterization of its bioactivities. mdpi.com The demonstrated activity against this key parasite highlights the potential of the this compound chemical scaffold in the development of new antimalarial therapies.

In Vitro Cellular and Molecular Investigations

To understand the biological effects of a compound at a fundamental level, in vitro cellular and molecular investigations are crucial. accelevirdx.combdbiosciences.comacd.bio These studies utilize cell-based assays to elucidate how a compound interacts with cells and influences various cellular processes. bmglabtech.combiocompare.com

Cell-based assays provide a powerful platform to evaluate the cellular response to a compound like this compound. These assays can measure a wide range of parameters, including cell viability, proliferation, cytotoxicity, and apoptosis (programmed cell death). bdbiosciences.comacd.biobiocompare.com For instance, cytotoxicity assays can determine the concentration at which a compound becomes toxic to cells, which is a critical aspect of its therapeutic potential. accelevirdx.com Proliferation assays measure the rate of cell growth and division, providing insights into a compound's cytostatic effects. bdbiosciences.com Apoptosis assays, such as those using Annexin V staining or TUNEL assays, can reveal if a compound induces programmed cell death, a desirable mechanism for anticancer agents. bdbiosciences.combiocompare.com

While the initial reports on this compound highlight its antibacterial, antifungal, and antimalarial activities, detailed cellular and molecular investigations are a necessary next step to understand its mechanism of action and to profile its broader biological activity. mdpi.com Such studies would involve a panel of cell-based assays to create a comprehensive activity profile, guiding further development and potential therapeutic applications.

Non-Human In Vivo Efficacy Studies

Currently, there is a significant lack of publicly available scientific literature detailing non-human in vivo efficacy studies specifically for this compound. The existing research has predominantly focused on the synthesis and in vitro antibacterial activity of this compound and its analogues. vmrcindia.comresearchgate.net

Application in Animal Models for Disease and Biological Process Research (e.g., Xenograft Tumor Models)

There are no specific studies found in the public domain that report the application of this compound in animal models for disease research, including xenograft tumor models. nih.govnih.govaltogenlabs.comdovepress.commdpi.com The use of xenograft models, where human tumor cells are implanted into immunocompromised mice, is a standard preclinical method to evaluate the efficacy of potential anticancer agents. altogenlabs.comdovepress.commdpi.com However, the available research on this compound has not yet progressed to this stage of in vivo evaluation for anticancer properties.

Assessment of Efficacy in Relevant Biological Systems

The assessment of this compound's efficacy has been primarily confined to in vitro antibacterial assays. These studies have demonstrated its potency against a range of bacteria. vmrcindia.comresearchgate.net However, the translation of these in vitro findings to a relevant in vivo biological system has not been reported. To assess in vivo efficacy, animal models of bacterial infection would be necessary to determine if this compound can effectively treat infections in a living organism. creative-biolabs.com

Pharmacokinetic and Pharmacodynamic Studies in Non-Human Organisms

There is no available data from pharmacokinetic (PK) and pharmacodynamic (PD) studies of this compound in non-human organisms. vmrcindia.comeuropa.eunih.gov Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which determines its concentration and persistence in the body. creative-biolabs.commdpi.com Pharmacodynamic studies, on the other hand, investigate the relationship between drug concentration and its observed effect. creative-biolabs.com The absence of such studies for this compound means that its behavior in a living system, including its potential for reaching therapeutic concentrations at a target site and the duration of its effect, remains unknown.

The table below outlines the types of data typically generated in in vivo studies, none of which are currently available for this compound.

| Study Type | Key Parameters Investigated | Relevance |

| Xenograft Tumor Models | Tumor growth inhibition, survival analysis | Assessment of anticancer efficacy. altogenlabs.comdovepress.commdpi.com |

| Infection Models | Bacterial clearance, survival rates | Evaluation of in vivo antibacterial efficacy. creative-biolabs.com |

| Pharmacokinetics (PK) | Absorption, Distribution, Metabolism, Excretion (ADME) | Understanding drug disposition in the body. creative-biolabs.commdpi.com |

| Pharmacodynamics (PD) | Dose-response relationship, target engagement | Linking drug concentration to biological effect. creative-biolabs.com |

Advanced Analytical Characterization of Pseudoceratine a

Advanced Spectroscopic and Spectrometric Techniquesjst.go.jpresearchgate.netresearchgate.netawi.de

The definitive structural analysis of Pseudoceratine A hinges on modern spectroscopic and spectrometric methods that provide detailed information on its atomic composition, connectivity, and three-dimensional arrangement.

Advanced NMR for Conformational Studies and Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the complete structure of organic molecules like this compound. beilstein-journals.orgacs.org The initial structure was established using 1D (¹H, ¹³C) and 2D NMR experiments. acs.orgnih.gov

Two-dimensional NMR techniques are essential for piecing together the molecular framework:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs, assigning specific protons to their corresponding carbons. thieme-connect.com

For more advanced analysis, such as determining the molecule's preferred three-dimensional shape, conformational studies using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be employed. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This information helps to define the spatial arrangement of atoms and the conformation of flexible parts of the molecule, such as the side chain. thieme-connect.com

To study ligand interactions, for instance, how this compound might bind to a biological target like an enzyme, techniques such as NMR titration can be used. This involves monitoring the changes in the ¹H and ¹³C NMR chemical shifts of this compound upon the addition of the target molecule. Significant shifts can indicate a binding event and map the interaction site on the ligand.

Table 2: Published ¹H and ¹³C NMR Data for Pseudoceratinic Acid (2a) in CD₃OD

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1' | 133.0 | |

| 2', 6' | 136.0 | 7.50, s |

| 3', 5' | 115.6 | |

| 4' | 154.5 | |

| 7' | 151.7 | |

| 8' | 4.01, s | |

| 2 | 36.1 | 2.62, t, 6.9 |

| 3 | 33.9 | 3.45, t, 6.9 |

| 4 | 175.0 |

Source: Data adapted from Salib et al., J. Org. Chem. 2022, 87, 19, 12831–12843. acs.orgnih.gov

Circular Dichroism (CD) for Chiral Molecule Conformation

Many marine natural products, including bromotyrosine derivatives, are chiral. researchgate.net Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the stereochemistry of these molecules. rsc.org It measures the differential absorption of left- and right-circularly polarized light, which is a property unique to chiral molecules. rsc.org

For a molecule with one or more stereocenters, CD spectroscopy can be used to determine its absolute configuration. researchgate.net This is often achieved by comparing the experimentally measured CD spectrum with theoretical spectra calculated for all possible stereoisomers using quantum chemical methods like time-dependent density functional theory (TD-DFT). A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the chiral centers. researchgate.net While some related compounds isolated alongside pseudoceratinic acid were found to be racemic, CD would be the definitive method to confirm the stereochemistry if a chiral, enantiomerically pure sample of a this compound analog were to be synthesized or isolated. acs.org

Chromatographic Techniques for Purity Assessment and Quantitative Analysisjst.go.jpresearchgate.netresearchgate.netawi.de

Chromatography is indispensable for both the isolation of this compound and the subsequent verification of its purity and concentration.

Quantitative High-Performance Liquid Chromatography (HPLC-UV, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a synthesized or isolated compound like this compound. In a typical analysis, the sample is injected into a column (commonly a reversed-phase C18 column), and the components are separated based on their differential partitioning between the stationary phase and a mobile phase. researchgate.net

A pure sample of this compound should ideally yield a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities. By coupling the HPLC system to a UV detector (HPLC-UV), the aromatic rings in this compound allow for sensitive detection. For even greater specificity and confirmation, coupling to a mass spectrometer (HPLC-MS) allows for the mass of the eluting peak to be checked in real-time, confirming its identity. researchgate.net

For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure this compound standard and plotting the peak area against concentration. The concentration of an unknown sample can then be accurately determined by comparing its peak area to the calibration curve.

Table 3: Representative HPLC Method for Analysis of Bromotyrosine Alkaloids

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from 5% to 100% B over 30-40 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 254 nm and/or ESI-MS |

Note: This represents a typical starting point for method development for this class of compounds.

Microscopic and Imaging Techniques (e.g., SEM, AFM)

The morphological and topographical features of a chemical compound at the micro and nanoscale can be elucidated using advanced microscopic and imaging techniques. Among the most powerful are Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), which provide complementary information about the surface characteristics of materials like this compound.

Scanning Electron Microscopy (SEM) operates by scanning a sample's surface with a focused beam of electrons. wikipedia.org The interaction of these electrons with the atoms of the sample generates various signals that reveal information about the surface topography, composition, and other properties. wikipedia.org For a compound like this compound, SEM analysis would be invaluable for visualizing the size, shape, and surface texture of its solid-state form, such as crystals or amorphous powders. The technique is noted for its large depth of field, which provides detailed, three-dimensional-appearing images. afmworkshop.commyscope.training

Atomic Force Microscopy (AFM), a type of scanning probe microscopy, utilizes a sharp probe to scan the surface of a sample. nanosurf.com It measures the forces between the probe and the sample to create a three-dimensional topographic map. nanosurf.com AFM offers exceptional vertical resolution, often at the sub-nanometer scale, making it ideal for observing fine surface details and roughness on very flat samples. afmworkshop.comnanosurf.com Unlike SEM, AFM can operate in various environments, including air and liquid, which can be advantageous for analyzing samples in their native state. afmworkshop.com The combination of SEM and AFM allows for a comprehensive characterization of a material's surface, with SEM providing broader morphological context and AFM offering high-resolution topographical details. spectral.se

Below is an illustrative table detailing the type of data that could be obtained for this compound using these techniques.

| Analytical Technique | Parameter Measured | Potential Information for this compound |

| Scanning Electron Microscopy (SEM) | Secondary Electrons, Backscattered Electrons | Crystal habit, particle size distribution, surface morphology, and aggregation state. |

| Atomic Force Microscopy (AFM) | Cantilever Deflection/Force | High-resolution surface topography, surface roughness, and potentially nanomechanical properties. |

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques are fundamental in characterizing the physical and chemical properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal analysis methods used to study compounds such as this compound.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. linseis.com It is used to detect thermal transitions, which are processes where a material absorbs or releases energy. xrfscientific.com For this compound, DSC analysis could identify key thermal events such as melting point, crystallization temperature, and glass transitions. labmanager.com This information is crucial for understanding the compound's purity, polymorphism, and stability under thermal stress. The combination of TGA and DSC, often performed simultaneously (STA), provides a comprehensive thermal profile by correlating mass changes with energetic transitions. linseis.comri.se

An illustrative data table summarizing the potential findings from a thermal analysis of this compound is presented below.

| Analytical Technique | Parameter Measured | Potential Information for this compound |

| Thermogravimetric Analysis (TGA) | Mass Change vs. Temperature | Onset of decomposition, temperature of maximum weight loss, and residual mass. |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, and detection of polymorphic transitions. |

Future Directions and Emerging Research Avenues for Pseudoceratine a

Exploiting Biosynthetic Pathways for Sustainable and Scalable Production

The production of complex natural products like Pseudoceratine A is often limited by their low abundance in the source organism and the technical difficulties of chemical synthesis. A significant future direction lies in harnessing the compound's natural biosynthetic machinery for sustainable and scalable production. Nature builds these molecules using enzymes encoded by genes often grouped in biosynthetic gene clusters (BGCs). technologynetworks.com Identifying and understanding the specific BGC responsible for this compound is a critical first step.

Once the BGC is identified, synthetic biology approaches can be employed to transfer these genetic pathways into microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This strategy, known as heterologous expression, offers several advantages:

Scalability: Fermentation in large bioreactors can produce quantities of the compound that are impractical to obtain from the original marine sponge. nih.gov

Sustainability: Microbial fermentation reduces the reliance on harvesting marine organisms, protecting marine ecosystems. nih.gov

Optimization: Genetic engineering of the host microbe and the biosynthetic pathway can increase yields. nih.govnih.gov For instance, strategies can be implemented to enhance the supply of necessary precursors, such as acetyl-CoA, within the engineered microbe to boost production. nih.gov

Recent advancements have focused on developing automated workflows and tools like the Antibiotic Resistant Target Seeker (ARTS) to efficiently identify bioactive BGCs, accelerating the discovery and production process. technologynetworks.com The successful application of these techniques to other complex molecules provides a clear roadmap for achieving sustainable production of this compound.

Rational Design and Development of Enhanced Bioactive Analogues

The structure of this compound serves as a valuable scaffold for the rational design of new, enhanced bioactive analogues. mdpi.com This approach uses knowledge of the compound's structure-activity relationship (SAR) to make targeted chemical modifications aimed at improving potency, selectivity, and pharmacokinetic properties.

Research using a Pseudoceratine model compound has provided initial insights into its SAR, particularly concerning its antibacterial activity. mdpi.comresearchgate.net These findings are crucial for guiding the design of next-generation analogues.

Key Structural-Activity Relationship (SAR) Findings for Pseudoceratine Analogues

| Structural Feature | Impact on Antibacterial Activity | Reference |

|---|---|---|

| Dihalogenation | Intense antibacterial activity is dependent on the dihalogenation of the pyrrole (B145914) heterocycle. | mdpi.com |

| Number of Pyrrole Units | Structures containing two pyrrolic units generally exhibit more significant antibacterial activity. | mdpi.com |

| Subsequent Chain | Longer chains or the presence of one or more secondary amines in the chain can increase antibacterial effects. | mdpi.com |

| Target Bacteria | The family of compounds is generally more effective against Gram-positive bacteria than Gram-negative bacteria. | mdpi.comresearchgate.net |

By systematically modifying these structural elements, chemists can create libraries of new compounds based on the this compound framework. journaljpri.com This rational design process is more efficient than random screening and increases the likelihood of developing lead compounds with superior therapeutic potential. mdpi.comresearchgate.net

Integration with Advanced Computational Chemistry and Chemoinformatic Approaches

Computational chemistry and chemoinformatics are indispensable tools for accelerating the drug discovery process for natural products like this compound. researchgate.net These in silico methods transform chemical data into knowledge, allowing researchers to model, predict, and analyze molecular properties and interactions, thereby reducing the time and cost of experimental work. researchgate.netyoutube.com

The integration of these computational approaches can impact the study of this compound in several ways:

Applications of Computational Methods in this compound Research

| Computational Approach | Application to this compound | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Modeling & Docking | Simulating the interaction between this compound analogues and their biological targets (e.g., bacterial enzymes). | Understanding the mechanism of action; predicting binding affinity and orientation of new analogues. | youtube.commdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of analogues with their biological activity. | Predicting the activity of novel, unsynthesized compounds; identifying key structural features for bioactivity. | mdpi.com |

| Chemical Space Analysis | Mapping and visualizing the structural diversity of a library of this compound analogues. | Ensuring broad coverage of potential structures; identifying novel structural motifs. | scirp.orgcooperativepatentclassification.org |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential features responsible for the compound's biological activity. | Guiding the design of new molecules with a higher probability of being active; virtual screening of compound databases. | researchgate.net |

These computational tools allow for the rapid screening of virtual compounds and the prioritization of candidates for chemical synthesis and biological testing. mdpi.com For a natural product like this compound, this means that the development of optimized analogues can be pursued more strategically and efficiently.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Modalities (pre-clinical)

While initial research has highlighted the antibacterial potential of this compound, its unique chemical structure suggests it may interact with a variety of biological targets, opening the door to new therapeutic applications. A key future direction is the pre-clinical exploration of novel therapeutic modalities for this compound and its analogues. synexagroup.com

The search for new drugs is increasingly focused on novel mechanisms of action to treat complex diseases that have been untreatable with traditional therapies. synexagroup.combcg.com Natural products are a historically significant source of such innovation. journaljpri.com The expansion of therapeutic modalities includes exploring natural products for applications in areas like oncology, inflammation, and neurodegenerative diseases. nih.govbluematterconsulting.com

Future pre-clinical research on this compound could involve:

High-Throughput Screening: Testing the compound against large panels of human cell lines and biological targets to identify unexpected activities.

Target Identification Studies: Using chemical biology and proteomic approaches to determine the specific proteins or pathways that this compound interacts with inside the cell.

Exploring New Modalities: Investigating if the this compound scaffold could be adapted for use in emerging therapeutic platforms, such as antibody-drug conjugates (ADCs), where a potent molecule is targeted directly to diseased cells. bcg.comdrugdiscoverynews.com

Such exploratory pre-clinical work is vital for uncovering the full therapeutic potential of the this compound chemical class beyond its currently known effects. nih.gov

Addressing Challenges in Natural Product Discovery and Development for this compound

Despite its promise, the journey of this compound from a marine sponge to a potential therapeutic agent is fraught with challenges common to natural product discovery. journaljpri.comnih.gov Addressing these hurdles is essential for its future development.

One of the primary challenges is the "supply problem," which involves obtaining sufficient quantities of the compound for extensive pre-clinical and clinical studies. journaljpri.com While the biosynthetic approaches discussed in section 8.1 offer a long-term solution, optimizing these systems presents its own set of technical difficulties. nih.gov

Another significant challenge lies in the inherent complexity of natural products. technologynetworks.com Their intricate structures can make chemical synthesis and modification difficult and costly. researchgate.net Furthermore, identifying the precise mechanism of action and potential off-target effects requires sophisticated biological and computational investigation. drugdiscoverynews.com

Key Challenges in the Development of this compound

| Challenge Category | Specific Obstacle | Potential Solution | Reference |

|---|---|---|---|

| Discovery & Supply | Activating silent or cryptic biosynthetic gene clusters to discover novel analogues. | Advanced genome mining techniques and heterologous expression systems. | technologynetworks.comnih.gov |

| Discovery & Supply | Technical difficulties in isolation, purification, and characterization from natural sources. | Development of automated and high-throughput purification and analytical methods. | journaljpri.com |

| Development | Complex chemical structures complicating synthesis and the creation of analogues. | Combining synthetic chemistry with biocatalysis (using enzymes) to perform difficult chemical steps. | mdpi.com |

| Development | High specificity to human targets, which can be difficult to model in pre-clinical animal studies. | Use of more human-centric models like organ-on-a-chip platforms to better predict efficacy and safety. | drugdiscoverynews.com |

Overcoming these obstacles will require a multidisciplinary approach, combining marine biology, synthetic chemistry, microbiology, and computational science to unlock the full potential of this compound as a lead compound for drug discovery.

Q & A

Q. How can machine learning improve the prediction of this compound’s bioactivity across untested biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.